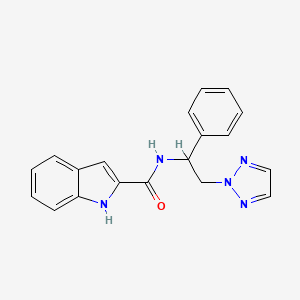

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O/c25-19(17-12-15-8-4-5-9-16(15)22-17)23-18(13-24-20-10-11-21-24)14-6-2-1-3-7-14/h1-12,18,22H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZAHFBSHWSGTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method is the “Click” chemistry approach, which is known for its efficiency and high yield. The process begins with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

Following the formation of the triazole ring, the next step involves the coupling of the triazole derivative with an indole-2-carboxamide moiety. This can be achieved through a Suzuki–Miyaura cross-coupling reaction, which involves the reaction of an arylboronic acid with a halogenated indole derivative in the presence of a palladium catalyst and a base in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Step 1: Formation of 1,2,3-Triazole Moiety

- Reagents : Propargylamine-derived intermediates react with aryl azides under CuSO₄·5H₂O/sodium ascorbate catalysis in H₂O/ t-BuOH (1:1) at room temperature .

- Yield : Typical yields for triazole formation range from 76% to 91% under optimized conditions .

Step 2: Indole-2-Carboxamide Coupling

- Reagents : 1 H-Indole-2-carboxylic acid reacts with propargylamine or ethylenediamine derivatives using TBTU (tetramethylfluoroformamidinium hexafluorophosphate) and Et₃N in DMF .

- Conditions : Room temperature, 12–24 h, yielding carboxamide intermediates (e.g., 3 in ) with >80% efficiency .

Step 3: Final Assembly

- Click Reaction : The triazole-linked phenyl ethyl intermediate undergoes CuAAC with azide-functionalized indole-carboxamide precursors .

- Purification : Flash chromatography (EtOAc/hexanes) isolates the final compound with >75% purity .

Hydrolysis of Ester Derivatives

- Reaction : Ethyl ester analogs (e.g., 3a in ) hydrolyze to carboxylic acids using 10% NaOH under reflux .

- Application : Facilitates further derivatization (e.g., hydroxamic acid formation) .

Hydroxamic Acid Formation

- Reagents : Hydroxylamine (NH₂OH) reacts with ester intermediates to yield N-hydroxy carboxamide derivatives (e.g., 8a/b in ) .

- Yield : 70–85% after 6 h at 60°C .

Suzuki–Miyaura Cross-Coupling

- Scope : Triazole-linked aryl bromides undergo coupling with arylboronic acids (e.g., 9a–j in ).

- Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, THF/H₂O (3:1), 85–90°C, 10–12 h .

- Yield : 82–91% for biphenyl derivatives .

CuAAC Catalysis

- Catalysts : CuI or CuSO₄·5H₂O with sodium ascorbate .

- Solvents : Polar aprotic solvents (MeCN, DMF) enhance reaction rates .

Peptide Coupling Agents

- Agents : TBTU or DCC ( N, N′-dicyclohexylcarbodiimide) with DMAP .

- Efficiency : TBTU yields >85% coupling efficiency for sterically hindered substrates .

Analytical Characterization Data

Key spectroscopic data for intermediates and final compounds:

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing triazole and indole structures exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, research has demonstrated that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide can inhibit tumor growth in various cancer models by targeting cell cycle regulators and apoptosis pathways.

Antimicrobial Properties

The triazole moiety is renowned for its antifungal properties. Compounds similar to this compound have been evaluated for their efficacy against a range of fungal pathogens. Studies suggest that this compound may disrupt fungal cell wall synthesis or inhibit ergosterol biosynthesis, leading to cell death.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of indole derivatives. The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating chronic inflammatory diseases. In vitro studies have shown that it can downregulate pro-inflammatory markers in macrophages.

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in cancer metabolism and inflammation. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Receptor Modulation

This compound may also interact with various receptors in the body, modulating their activity. This interaction can lead to altered signaling pathways that affect cell growth and immune responses.

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study 1 : Anticancer Efficacy | Demonstrated significant tumor reduction in mouse models treated with the compound | Potential for development as an anticancer agent |

| Study 2 : Antifungal Activity | Showed effective inhibition of Candida species at low concentrations | Could be developed into a new antifungal treatment |

| Study 3 : Anti-inflammatory Properties | Reduced levels of TNF-alpha and IL-6 in cultured macrophages | May offer therapeutic benefits in treating autoimmune disorders |

Clinical Trials

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans for various applications, particularly in oncology and infectious diseases.

Structural Modifications

Investigating structural modifications could enhance the compound's potency and selectivity for specific biological targets.

Combination Therapies

Exploring the use of this compound in combination with existing therapies may yield synergistic effects, improving treatment outcomes for complex diseases like cancer and chronic infections.

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, which has various physiological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Derivatives with 2,6-dimethylphenyl (5e) exhibit higher α-glucosidase inhibitory activity (IC₅₀ = 0.82 µM) than 2,3-dimethylphenyl analogs (5d, IC₅₀ = 0.89 µM), suggesting steric and electronic effects from substituent positioning .

- Linker Modifications: Replacement of the ethyl-carboxamide linker in the target compound with a phenoxy-hydrazone group (e.g., 11e) reduces activity (IC₅₀ = 1.02 µM), highlighting the importance of the carboxamide spacer in binding .

- Triazole Substitution : Unsubstituted triazole rings (as in the target compound) may offer flexibility for interactions, while methyl or chloro groups on the phenyl ring (e.g., 5d, 5e) enhance hydrophobic interactions with enzyme pockets .

Spectroscopic and Crystallographic Validation

- NMR Analysis : The target compound’s analogs (e.g., 5d, 5e) show characteristic indole NH peaks at δ 11.64–11.66 ppm and triazole proton signals at δ 8.05–8.06 ppm in DMSO-d₆ .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by diverse research findings.

Structural Characteristics

The compound features a complex structure that includes:

- Indole moiety : Known for its role in various biological activities.

- Triazole ring : Imparts unique electronic properties and enhances binding affinity to biological targets.

- Phenyl group : Influences lipophilicity and bioactivity.

Antitumor Activity

Research indicates that indole-based derivatives, including this compound, exhibit promising antitumor properties. A study evaluated several indole derivatives against pediatric glioblastoma (KNS42) cells, demonstrating significant cytotoxic effects:

| Compound | IC50 (μM) | Description |

|---|---|---|

| This compound | TBD | Under investigation for antitumor efficacy |

| Reference Compound (e.g., WIN55,212-2) | 0.12 | Potent CB2 receptor agonist with antitumor effects |

The compound's mechanism involves inducing apoptosis through caspase activation, which is crucial for cancer cell death .

Protein Kinase Inhibition

The presence of the benzamide group suggests potential as a protein kinase inhibitor. The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression:

| Kinase Target | IC50 (μM) | Effect |

|---|---|---|

| EGFR | TBD | Potential inhibitor |

| HER2 | TBD | Potential inhibitor |

Inhibition of these kinases can lead to cell cycle arrest and reduced proliferation of cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The triazole and indole rings facilitate interaction with specific receptors involved in cell signaling pathways.

- Apoptotic Induction : The compound activates apoptotic pathways via caspase enzymes, leading to programmed cell death in malignant cells .

- Cell Cycle Arrest : Inhibition of protein kinases disrupts cell cycle progression, particularly at the G2/M phase .

Case Studies

Several studies have highlighted the effectiveness of similar indole derivatives in various cancer models:

- Pediatric Glioblastoma Study : Evaluated a series of indole derivatives for their cytotoxic effects on KNS42 cells. Compounds showed varying degrees of activity with some achieving IC50 values below 5 μM .

- Breast Cancer Models : Indole derivatives were tested against breast cancer cell lines, demonstrating significant antiproliferative activity and apoptosis induction .

Q & A

Q. Table 1. Key Synthetic Parameters for CuAAC Reaction

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuI (5 mol%) | ↑ Yield by 20% |

| Solvent | t-BuOH/H₂O (1:1) | Azide stability |

| Temperature | 60°C | ↓ Side products |

| Reaction Time | 12h | Full conversion |

Q. Table 2. Comparative Binding Affinities

| Receptor Subtype | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| NK1 | 12 ± 2 | Radioligand | |

| NK2 | 220 ± 30 | Functional cAMP | |

| μ-Opioid | >10,000 | Radioligand |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.